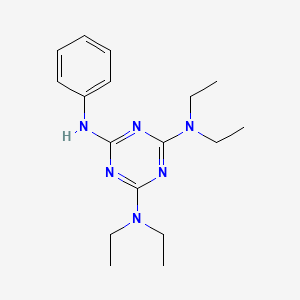![molecular formula C10H7F3N2O2 B5838042 1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione is a chemical compound that is commonly known as Trifluoperazine. It is a member of the phenothiazine class of antipsychotic drugs that are used to treat various mental disorders. Trifluoperazine is known for its potent antipsychotic properties, which make it an effective treatment for schizophrenia, bipolar disorder, and other psychotic disorders.
Scientific Research Applications
Trifluoperazine has been extensively studied for its antipsychotic properties. It is known to be an effective treatment for schizophrenia, bipolar disorder, and other psychotic disorders. Additionally, Trifluoperazine has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and Parkinson's disease.
Mechanism of Action
Trifluoperazine exerts its antipsychotic effects by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. By blocking dopamine receptors, Trifluoperazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychosis.
Biochemical and Physiological Effects:
Trifluoperazine has a number of biochemical and physiological effects. It is known to cause sedation, which can be beneficial in the treatment of agitation and anxiety. Additionally, Trifluoperazine can cause extrapyramidal side effects such as akathisia, dystonia, and tardive dyskinesia. These side effects are caused by the blockade of dopamine receptors in the basal ganglia, which can lead to abnormal movements and muscle spasms.
Advantages and Limitations for Lab Experiments
Trifluoperazine has several advantages for use in lab experiments. It is a well-established antipsychotic drug that has been extensively studied, which makes it a reliable tool for investigating the neurobiology of psychosis. Additionally, Trifluoperazine has been shown to have a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain.
However, Trifluoperazine also has some limitations for use in lab experiments. It can cause extrapyramidal side effects, which can interfere with the interpretation of experimental results. Additionally, Trifluoperazine has a narrow therapeutic window, which means that it can be toxic at high doses. This can make it difficult to use in experiments that require high doses of the drug.
Future Directions
There are several future directions for research on Trifluoperazine. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than Trifluoperazine. Another area of interest is the investigation of the role of dopamine in other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research on the molecular mechanisms of Trifluoperazine's antipsychotic effects, which may lead to the development of new treatments for psychosis.
Synthesis Methods
Trifluoperazine is synthesized by the reaction of 1-(3-trifluoromethylphenyl)piperazine with 2,4-thiazolidinedione. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure Trifluoperazine.
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-2-1-3-7(4-6)15-5-8(16)14-9(15)17/h1-4H,5H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGYJDJCDJCSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid](/img/structure/B5837991.png)



![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)

